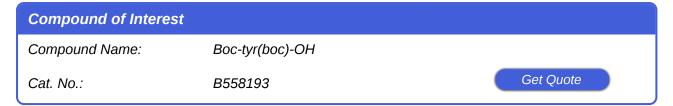


"Boc-tyr(boc)-OH" stability in acidic cleavage cocktails

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Technical Support Center: Boc-Tyr(Boc)-OH Stability

Welcome to the technical support center. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs regarding the stability of **Boc-Tyr(Boc)-OH** during acidic cleavage.

Frequently Asked Questions (FAQs) Q1: What is the primary stability issue with BocTyr(Boc)-OH during the final acidic cleavage step?

The primary issue is the re-alkylation of the tyrosine's phenolic side chain by tert-butyl cations. [1] During the final cleavage (typically with a strong acid like Trifluoroacetic Acid - TFA), both the N-terminal Boc group and the side-chain Boc group of the tyrosine residue are removed. This process generates highly reactive tert-butyl carbocations (t-Bu+).[1][2] If not effectively neutralized, these cations can reattach to the now-unprotected and nucleophilic phenolic ring of the tyrosine, resulting in a t-butylated tyrosine side product (+56 Da mass addition).[1][3]

Q2: What is the underlying mechanism of this tyrosine side-chain modification?

The mechanism involves a classic electrophilic aromatic substitution reaction.



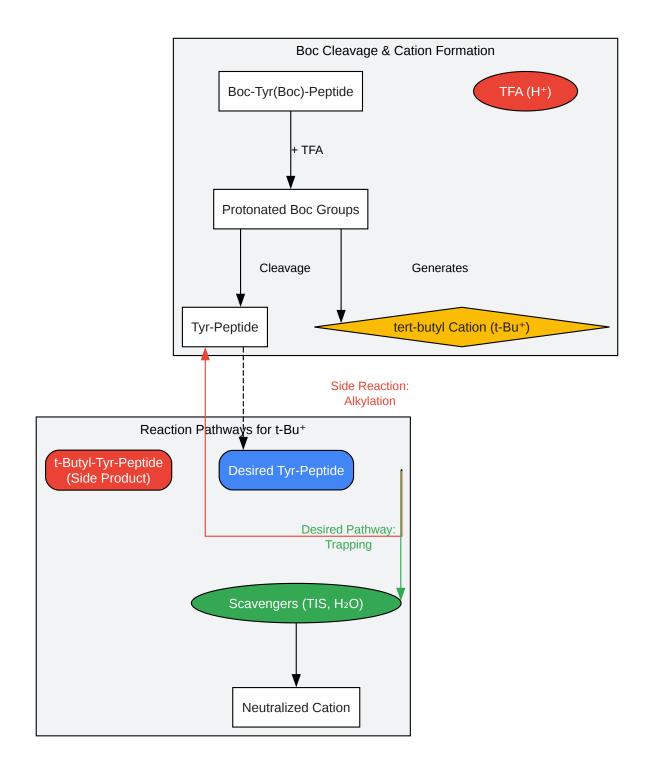




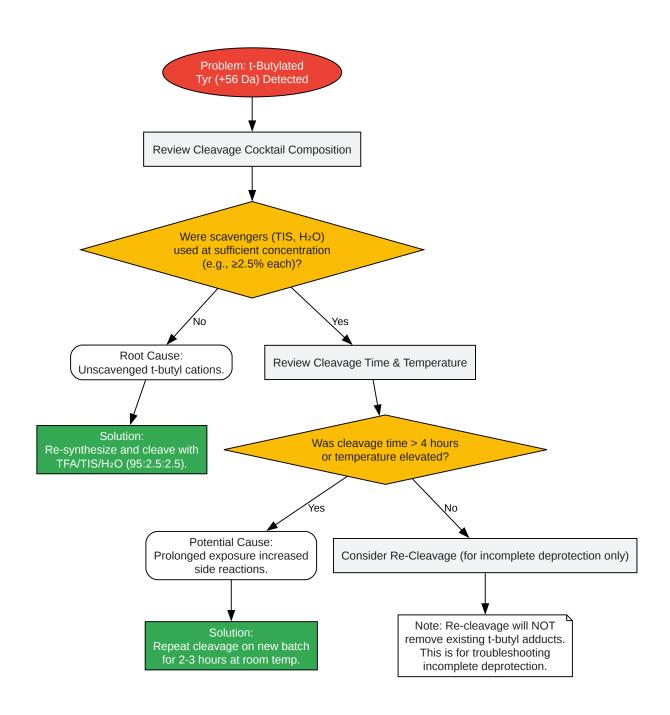
- Acid-Catalyzed Deprotection: The strong acid (e.g., TFA) protonates the oxygen of the Boc groups on both the N-terminus and the tyrosine side chain.
- Carbocation Formation: The protonated Boc groups are unstable and cleave off, releasing isobutylene and carbon dioxide, which ultimately results in the formation of a stable tertiary carbocation (tert-butyl cation).
- Electrophilic Attack: The electron-rich aromatic ring of the deprotected tyrosine side chain acts as a nucleophile. It can be attacked by the electrophilic t-butyl cation.
- Side Product Formation: This attack leads to the formation of a covalent bond between the tbutyl group and the tyrosine ring, yielding an undesired, permanently modified peptide.

This side reaction is competitive with the desired trapping of the carbocations by scavenger molecules in the cleavage cocktail.









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